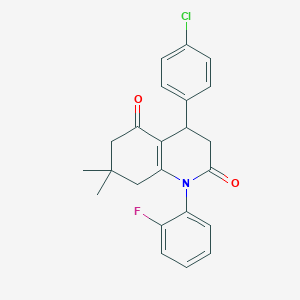![molecular formula C20H22F3NO2 B11505675 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11505675.png)
6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dietoxi-1-[4-(trifluorometil)fenil]-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico complejo con la siguiente fórmula química:
C20H21F3NO2
{_svg_1}. Pertenece a la clase de las tetrahidroisoquinolinas y exhibe propiedades interesantes debido a su estructura única.Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of suitable reagents. The reaction typically proceeds under mild conditions and yields the desired product .
Industrial Production Methods: While industrial-scale production methods are less common, the compound can be synthesized using scalable processes. Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity: 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the tetrahydroisoquinoline ring.
Substitution: Nucleophilic substitution reactions occur at the ethoxy groups.
Cyclization: Intramolecular cyclization reactions are possible due to the presence of the tetrahydroisoquinoline scaffold.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Cyclization: Acidic or basic conditions to promote intramolecular reactions.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated as potential ligands for biological receptors.
Medicine: Studied for its pharmacological properties, including potential antitumor or anti-inflammatory effects.
Industry: Employed in the development of fluorescent probes and labeling reagents
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to downstream effects. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique in its structure, it shares similarities with other tetrahydroisoquinolines. Comparative studies can reveal its distinct features and potential advantages.
Propiedades
Fórmula molecular |
C20H22F3NO2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
6,7-diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO2/c1-3-25-17-11-14-9-10-24-19(16(14)12-18(17)26-4-2)13-5-7-15(8-6-13)20(21,22)23/h5-8,11-12,19,24H,3-4,9-10H2,1-2H3 |
Clave InChI |
YJILLLFCIYGBTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11505596.png)
![{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11505601.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505605.png)
![5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11505617.png)
![1-[5-(2-Chloro-phenyl)-2-thioxo-[1,3,4]oxadiazol-3-ylmethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11505623.png)

![2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11505638.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzonitrile](/img/structure/B11505641.png)
![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B11505649.png)
![{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11505657.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11505661.png)
![6-Amino-3-(thiophen-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505666.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11505667.png)

